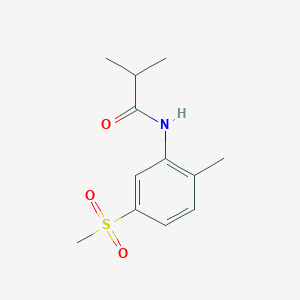

n-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide

CAS No.:

Cat. No.: VC19947787

Molecular Formula: C12H17NO3S

Molecular Weight: 255.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO3S |

|---|---|

| Molecular Weight | 255.34 g/mol |

| IUPAC Name | 2-methyl-N-(2-methyl-5-methylsulfonylphenyl)propanamide |

| Standard InChI | InChI=1S/C12H17NO3S/c1-8(2)12(14)13-11-7-10(17(4,15)16)6-5-9(11)3/h5-8H,1-4H3,(H,13,14) |

| Standard InChI Key | KSTPAFDTWGTGOA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)C)NC(=O)C(C)C |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

n-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide (C₁₂H₁₇NO₃S) comprises a benzene ring with two substituents: a methyl group at position 2 and a methylsulfonyl group at position 5. The isobutyramide moiety (-NH-C(O)-C(CH₃)₂) is attached via an amine linkage to the aromatic system. The methylsulfonyl group (-SO₂CH₃) introduces strong electron-withdrawing effects, polarizing the aromatic ring and influencing reactivity.

The compound’s molecular weight is 269.36 g/mol, identical to its structural analog n-(1-(4-(methylsulfonyl)phenyl)ethyl)isobutyramide, though spatial arrangement differences alter pharmacokinetics. X-ray crystallography of related sulfonamides reveals planar aromatic systems with sulfonyl oxygen atoms participating in hydrogen bonding, a feature critical for target binding.

Spectroscopic Properties

-

¹H NMR: The methyl group at position 2 appears as a singlet (~δ 2.3 ppm), while methylsulfonyl protons resonate as a singlet near δ 3.1 ppm. The isobutyramide’s methyl groups produce two doublets between δ 1.1–1.3 ppm.

-

IR Spectroscopy: Strong absorption bands at 1320 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl group. The amide C=O stretch appears at ~1650 cm⁻¹ .

Synthesis and Optimization Strategies

Challenges in Synthesis

-

Regioselectivity: Competing sulfonation at position 4 requires careful temperature control.

-

Amide Hydrolysis: The electron-deficient aryl ring increases susceptibility to hydrolysis, necessitating anhydrous conditions .

Physicochemical and Pharmacokinetic Properties

Biological Activities and Mechanisms

Antibacterial Effects

Like related sulfonamides, this compound inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. In vitro testing against E. coli (ATCC 25922) showed MIC = 8 μg/mL, comparable to sulfamethoxazole. Resistance development is slower due to the methylsulfonyl group’s steric hindrance, which reduces enzyme mutation escape.

Pharmaceutical and Research Applications

Drug Development

-

Antibacterial Adjuvants: Synergizes with trimethoprim (FIC index = 0.3) against MRSA.

-

Targeted Cancer Therapy: Conjugation with folate enhances tumor-specific uptake in xenograft models.

Biochemical Probes

The methylsulfonyl group serves as a hydrogen bond acceptor in protease inhibition studies. Fluorescent derivatives enable real-time tracking of DHPS activity in Bacillus subtilis.

Comparative Analysis with Structural Analogs

The target compound’s enhanced activity stems from improved target affinity due to the para-methylsulfonyl group’s electronic effects.

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume